2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S and its molecular weight is 418.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of new heterocycles incorporating the antipyrine moiety, showing significant antimicrobial properties. Bondock et al. (2008) detailed the synthesis of compounds including pyrazolo[1,5-a]pyrimidines, among others, and evaluated their antimicrobial efficacy. Their work highlights the potential of such compounds in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Antioxidant Activity
El‐Mekabaty (2015) explored the antioxidant capabilities of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Their study found that certain derivatives exhibit antioxidant activity comparable to ascorbic acid, suggesting their utility in oxidative stress-related conditions (El‐Mekabaty, 2015).
Insecticidal Properties
Fadda et al. (2017) assessed the insecticidal properties of novel heterocycles against the cotton leafworm, Spodoptera littoralis. Their work contributes to the search for new, effective insecticides based on pyrazolo[3,4-d]pyrimidine derivatives (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Activity
The quest for novel anticancer agents has led to the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, with some compounds exhibiting notable inhibition against a variety of cancer cell lines. Al-Sanea et al. (2020) conducted tests across 60 cancer cell lines, identifying compounds with promising anticancer potential (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c28-18(23-11-14-6-4-5-9-22-14)10-16-13-30-21-25-19-17(20(29)26(16)21)12-24-27(19)15-7-2-1-3-8-15/h1-9,12,16H,10-11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGIALDOFCOCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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